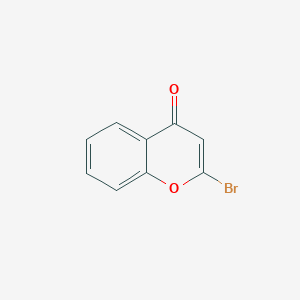
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methoxy-pyridyl group
Preparation Methods
The synthesis of 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxy-pyridyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl ring, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents.
Methoxy-pyridyl compounds: These compounds have the methoxy-pyridyl group but may lack the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and methoxy-pyridyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16Cl2N2O2 |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
5-(3-methoxypyridin-4-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-14-10-6-11-3-2-8(10)9-4-7(13)5-12-9;;/h2-3,6-7,9,12-13H,4-5H2,1H3;2*1H |
InChI Key |
JNZIEUPHQLKYPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)C2CC(CN2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


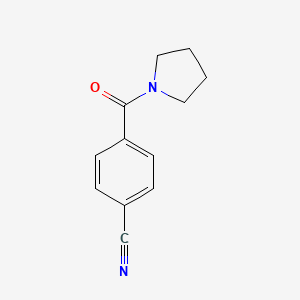
![4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13913069.png)
![3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13913074.png)
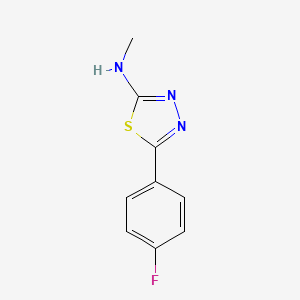

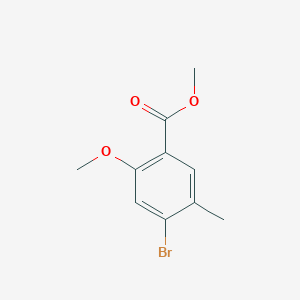
![[2-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13913096.png)
![5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13913097.png)
![(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B13913109.png)
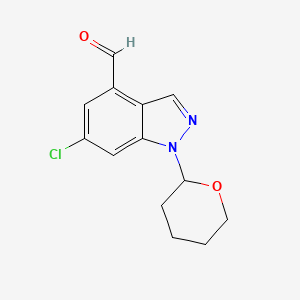
![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B13913124.png)
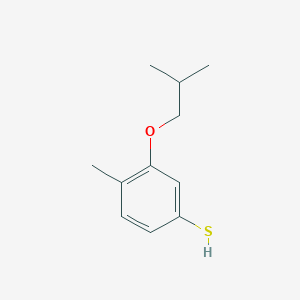
![2-Isopropyl-7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B13913130.png)
